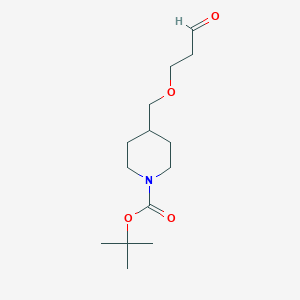

tert-Butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a piperidine ring, and an oxopropoxy moiety

Preparation Methods

The synthesis of tert-Butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate typically involves multiple steps One common synthetic route starts with the protection of the piperidine nitrogen using a tert-butyl carbamate groupThe reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides to introduce different alkyl groups at the piperidine nitrogen.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, triethylamine), and oxidizing or reducing agents (e.g., potassium permanganate, hydrogen gas). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its piperidine structure.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The oxopropoxy moiety may also play a role in binding to enzymes or other proteins, affecting their function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar compounds to tert-Butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate include:

tert-Butyl 4-oxopiperidine-1-carboxylate: This compound lacks the oxopropoxy moiety but shares the piperidine and tert-butyl groups.

tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate: This compound has an azidomethyl group instead of the oxopropoxy moiety.

tert-Butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate: This compound contains a methylsulfonyl group in place of the oxopropoxy moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Biological Activity

Tert-butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate, with CAS number 206989-54-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₉NO₃

- Molecular Weight : 241.327 g/mol

- Density : 1.023 g/cm³

- Boiling Point : 328.35 °C

- LogP : 2.55 (indicating moderate lipophilicity) .

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase, which are crucial in the pathogenesis of Alzheimer's disease. In vitro studies indicate that it can significantly reduce amyloid beta peptide aggregation, a hallmark of Alzheimer's pathology .

- Antioxidant Properties : The compound exhibits moderate antioxidant activity, reducing oxidative stress markers in cell cultures exposed to amyloid beta . This suggests a protective role against neuroinflammation and neuronal damage.

- Cell Viability Enhancement : In studies involving astrocytes treated with amyloid beta, the compound improved cell viability, indicating its potential neuroprotective effects .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

- In Vitro Studies : Research has demonstrated that this compound can protect astrocytes from amyloid-induced toxicity by modulating inflammatory cytokines such as TNF-α and IL-6. In one study, the compound showed an increase in cell viability from 43.78% to 62.98% when co-administered with amyloid beta .

- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in reducing cognitive deficits associated with Alzheimer's-like conditions. Although results varied, some studies reported improvements in memory and learning tasks compared to untreated controls .

Case Studies

- Alzheimer's Disease Models : A notable study involved administering this compound to rats subjected to scopolamine-induced memory impairment. The treatment resulted in improved performance on memory tasks and a reduction in oxidative stress markers compared to controls .

- Neuroprotection Against Oxidative Stress : Another investigation focused on the compound's ability to mitigate oxidative damage induced by amyloid beta in cell cultures. Results indicated a significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, suggesting that the compound could be beneficial in managing oxidative stress-related neuronal damage .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO₃ |

| Molecular Weight | 241.327 g/mol |

| Density | 1.023 g/cm³ |

| Boiling Point | 328.35 °C |

| LogP | 2.55 |

| Enzyme Inhibition (AChE) | IC₅₀ = 0.17 μM |

| Amyloid Beta Aggregation Inhibition | 85% at 100 μM |

Properties

IUPAC Name |

tert-butyl 4-(3-oxopropoxymethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-7-5-12(6-8-15)11-18-10-4-9-16/h9,12H,4-8,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKWCGAIRTWMHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COCCC=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.